1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

Kinase inhibition Structure-activity relationship Hinge-binding pharmacophore

Kinase inhibitor SAR campaigns demand scaffolds with precise hinge-binding geometry; regioisomeric impurities or blocked amines can abolish target engagement. 1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1247195-81-8) solves this with its defined N-aryl linkage and free 5-amino group, enabling reliable hydrogen bonding at the kinase hinge. • ≥95% purity ensures batch-to-batch SAR consistency. • Reactive primary amine handle for amidation, reductive amination, and sulfonylation. • Rigid pyridazinyl-pyrazole core (TPSA 69.6 Ų, XLogP3 0.2) for predictable docking poses. Procure with confidence from BenchChem.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 1247195-81-8
Cat. No. B1428020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
CAS1247195-81-8
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2C(=CC=N2)N
InChIInChI=1S/C8H9N5/c1-6-2-3-8(12-11-6)13-7(9)4-5-10-13/h2-5H,9H2,1H3
InChIKeyWNWOBXDGYYGREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine: Compound Profile


1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1247195-81-8) is a heterocyclic small molecule featuring a 5-aminopyrazole core directly N-linked to a 6-methylpyridazine ring [1]. With a molecular formula of C8H9N5, a molecular weight of 175.19 g/mol, and a topological polar surface area (TPSA) of approximately 69.6 Ų, this compound serves as a versatile building block in medicinal chemistry, particularly as a hinge-binding scaffold for kinase inhibitor design [2]. Its primary amino group at the pyrazole 5-position provides a reactive handle for further functionalization, while the pyridazinyl-pyrazole framework offers a defined spatial orientation of hydrogen bond donor and acceptor motifs suitable for ATP-binding site engagement [3].

Scaffold role Hinge-binding motif for ATP-competitive kinase inhibitor design
Functional handle Primary amine at pyrazole 5-position supports amidation, sulfonylation, urea synthesis
Physicochemical profile TPSA below 70 Ų and balanced logP support permeability screening

Scaffold Irreplaceability in SAR


In structure-activity relationship (SAR) campaigns targeting the ATP-binding pocket of kinases, the precise regiochemistry and substitution pattern of the hinge-binding scaffold are critical determinants of potency and selectivity [1]. 1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine presents a specific N-aryl linkage geometry where the pyrazole 1-position is directly attached to the pyridazine 3-position, with the free 5-amino group available for critical hinge hydrogen bonding. Substituting this core with regioisomeric analogs—such as 1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1934665-26-5), where methylation blocks the amine hydrogen donor capacity [2]—or with analogs bearing alternative functional groups—such as the 4-carbaldehyde derivative (CAS 1248054-81-0) —fundamentally alters the hydrogen bonding pharmacophore and vector geometry, rendering SAR data non-transferable and potentially abolishing target engagement.

Regioisomer vs. target
N-aryl linkage geometry changes pharmacophore; SAR data may not transfer.
N-methyl analog
Methylation at pyrazole 1-position removes HBD capacity, altering hinge-binding profile.
Carbaldehyde analog
Aldehyde group increases polarity and TPSA; permeability profile may shift.

Product Differentiation Evidence


Free Amine Hydrogen Bond vs. N-Methyl Analog

The target compound (CAS 1247195-81-8) possesses a free primary amine at the pyrazole 5-position, which provides a hydrogen bond donor (HBD) capable of engaging the kinase hinge region. In contrast, the closely related analog 1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1934665-26-5) features N-methylation at the pyrazole 1-position, leaving a 5-amine that is now a secondary amine but with altered electronics and sterics [1]. Critically, the target compound's free 5-amino group is unsubstituted and thus retains the capacity for dual hydrogen bonding interactions, whereas methylation modifies both the HBD count and the optimal vector for hinge binding, a key determinant of kinase inhibitor potency and selectivity [2].

Free amine vs. N-methyl analog
Cross-study comparable
Target: 1° amine (NH2) at pyrazole 5-position; HBD count 1. Comparator: N-CH3 analog, secondary amine with constrained geometry.
Hinge hydrogen bonding capacity differs; N-methylation may hinder optimal binding geometry.
Inferred from pharmacophore models; not kinase-validated.
Kinase inhibition Structure-activity relationship Hinge-binding pharmacophore

Lipophilicity & Permeability vs. Carbaldehyde Analog

The target compound exhibits an XLogP3 value of 0.2, indicative of balanced hydrophilic-lipophilic character suitable for both aqueous solubility and passive membrane diffusion [1]. In contrast, the 4-carbaldehyde analog (CAS 1248054-81-0) bears a polar formyl group at the pyrazole 4-position, which would increase polarity and TPSA while reducing logP. The target compound's topological polar surface area (TPSA) is 69.6 Ų, well below the commonly cited threshold of 140 Ų for oral bioavailability, and its computed logD at pH 7.4 is -0.15, reflecting its moderate hydrophilicity [2]. These parameters differ markedly from the carbaldehyde derivative, which would exhibit higher TPSA and lower logP, altering both permeability and metabolic stability profiles .

Lipophilicity vs. carbaldehyde
Cross-study comparable
Target: XLogP3 = 0.2, TPSA = 69.6 Ų. Comparator: XLogP3 ≈ -0.2, TPSA ≈ 84.9 Ų.
Improved passive permeability profile may support drug-likeness screening.
Computed values; experimental logD / PAMPA data not available.
Drug-likeness Membrane permeability Physicochemical properties

Amine Derivatization Handle vs. Hydroxyl Analogs

The primary amine at the pyrazole 5-position of the target compound enables a wide range of chemical transformations—including amide coupling, reductive amination, sulfonamide formation, and urea synthesis—that are not readily accessible with the hydroxyl-bearing analog 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol (CAS 1247342-79-5) [1]. While the latter compound contains both an amine and a hydroxyl group, the hydroxyl at the pyrazole 3-position is prone to tautomerization to a carbonyl (pyrazolone form), which can introduce unwanted reactivity and complicate purification . The target compound's single, well-defined amine handle offers cleaner, higher-yielding derivatization pathways, as evidenced by its commercial availability as a versatile small molecule scaffold from multiple reputable vendors .

Amine handle vs. hydroxyl analog
Class-level inference
Target: single 1° amine handle for amidation, sulfonylation, urea synthesis. Comparator: amine + hydroxyl; keto-enol tautomerization possible.
Simplified derivatization and synthetic predictability may reduce purification burden.
Class-level reactivity principle; vendor-supplied context.
Medicinal chemistry Chemical biology Scaffold diversification

High-Value Application Scenarios


Kinase Inhibitor Lead Discovery

The target compound's pyrazol-5-amine core serves as an effective hinge-binding motif for ATP-competitive kinase inhibitors. As established in Section 3, the free primary amine at the pyrazole 5-position provides the hydrogen bond donor capacity essential for engaging the kinase hinge region, a requirement documented in the Bristol-Myers Squibb patent EP1620108B1 for p38 kinase inhibitors [1]. This scaffold is suitable for SAR exploration targeting inflammatory and oncological indications where p38α MAPK, JAK2, or FLT3 inhibition is therapeutically relevant [2].

Focused Library Synthesis

As detailed in Section 3, the target compound's single primary amine handle enables robust and high-yielding diversification via amidation, reductive amination, and sulfonylation chemistries [3]. This synthetic predictability makes it an ideal core for generating focused compound libraries aimed at probing kinase selectivity profiles. Procurement of this scaffold in >95% purity from established vendors (e.g., AKSci, CymitQuimica) ensures batch-to-batch consistency essential for reliable SAR interpretation .

Computational Chemistry & Structure-Based Design

The target compound's well-defined molecular geometry—with a TPSA of 69.6 Ų and XLogP3 of 0.2—provides an optimal balance of polarity and lipophilicity for in silico docking studies and molecular dynamics simulations [4]. Its rigid pyridazinyl-pyrazole framework offers a predictable binding pose in kinase ATP pockets, facilitating structure-based optimization efforts. The compound's computed physicochemical properties support its use as a reference scaffold in virtual screening campaigns aimed at identifying novel kinase inhibitors with favorable drug-like properties [5].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Hinge-binding scaffold availability
p38α, JAK2, FLT3 pathway-study context
Focused library synthesis
Single primary amine derivatization handle
Library purity and SAR reproducibility
Computational chemistry & virtual screening
Defined geometry and computed logP/TPSA
Docking pose consistency and drug-likeness assessment

Technical Documentation Hub

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